

Spectroscopic Characterization of 2-Bromo-2-Nitroethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-2-nitroethanol

CAS No.: 5437-60-5

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This technical guide provides an in-depth analysis of the spectroscopic properties of **2-bromo-2-nitroethanol**, a key intermediate in various chemical syntheses and a degradation product of the biocide bronopol.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques. We will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to **2-bromo-2-nitroethanol**.

Introduction to 2-Bromo-2-Nitroethanol

2-Bromo-2-nitroethanol ($C_2H_4BrNO_3$) is a functionalized small molecule of significant interest due to its chemical reactivity.[3] Its structure incorporates a hydroxyl group, a nitro group, and a bromine atom, all attached to a two-carbon backbone. This unique combination of functional groups dictates its spectroscopic behavior and provides distinct signatures for its identification and characterization. The molecular weight of **2-bromo-2-nitroethanol** is 169.96 g/mol .[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-bromo-2-nitroethanol**, both 1H and ^{13}C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of **2-bromo-2-nitroethanol** is predicted to be relatively simple, reflecting the three distinct proton environments in the molecule: the hydroxyl proton (-OH), the methine proton (-CH), and the methylene protons (-CH₂).

Predicted ¹H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
-OH	Variable (2.0 - 5.0)	Singlet (broad)	N/A	The chemical shift is concentration and solvent dependent; proton exchange often leads to a broad singlet.
-CH(Br)(NO ₂)	~ 6.0 - 6.5	Triplet	~ 6-8	This proton is deshielded by the adjacent electron-withdrawing bromine and nitro groups. It will be split into a triplet by the two neighboring methylene protons.
-CH ₂ (OH)	~ 4.0 - 4.5	Doublet	~ 6-8	These protons are deshielded by the adjacent hydroxyl group and the C-Br/C-NO ₂ carbon. They will be split into a doublet by the neighboring methine proton.

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other experimental conditions. A commercially available sample of **2-bromo-2-nitroethanol** has a reported ^1H -NMR spectrum that corresponds to its assigned structure.[4]

Experimental Protocol for ^1H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-bromo-2-nitroethanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the hydroxyl proton.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer for better resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the peaks to determine the relative ratios of the different types of protons.
 - Analyze the multiplicities and coupling constants to establish the connectivity of the protons.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum of **2-bromo-2-nitroethanol** is expected to show two distinct signals, corresponding to the two carbon atoms in different chemical environments.

Predicted ^{13}C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
-C(Br)(NO ₂)	~ 80 - 90	This carbon is significantly deshielded due to the direct attachment of two highly electronegative substituents, the bromine atom and the nitro group.
-CH ₂ (OH)	~ 65 - 75	This carbon is deshielded by the attached hydroxyl group.

Note: These are predicted values. For comparison, the carbon attached to bromine in 2-bromo-2-methylpropane appears at 62.5 ppm, and the carbons of the methyl groups are at 36.4 ppm. [5]

Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg of **2-bromo-2-nitroethanol** in 0.5-0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Use a spectrometer with a broadband probe.
 - Set the spectral width to encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
- Data Processing:

- Process the data similarly to the ^1H NMR spectrum (Fourier transform, phasing, and calibration).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **2-bromo-2-nitroethanol** will be characterized by absorption bands corresponding to the O-H, C-H, NO_2 , and C-Br bonds.

Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
O-H (alcohol)	3200 - 3600	Strong, Broad	Characteristic of the stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.
C-H (alkane)	2850 - 3000	Medium	Stretching vibrations of the C-H bonds in the methylene and methine groups.
NO ₂ (nitro group)	1530 - 1560 and 1340 - 1370	Strong	Asymmetric and symmetric stretching vibrations of the nitro group, respectively. These are typically strong and sharp absorptions.
C-O (alcohol)	1000 - 1260	Strong	Stretching vibration of the carbon-oxygen single bond.
C-Br (bromoalkane)	500 - 600	Medium to Strong	Stretching vibration of the carbon-bromine bond.

Experimental Protocol for IR Spectroscopy:

- Sample Preparation:
 - Neat Liquid: If **2-bromo-2-nitroethanol** is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

- Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl_4 or CS_2).
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the salt plates or the solvent.
- Data Acquisition and Processing:
 - Acquire the sample spectrum.
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for both identification and structural elucidation.

Predicted Mass Spectrometry Data:

- Molecular Ion Peak ($[\text{M}]^+$): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio). Therefore, peaks should be observed at m/z 169 and 171.
- $[\text{M}-\text{H}]^-$ Ion: In a negative ion mode, such as electrospray ionization (ESI), the deprotonated molecule $[\text{M}-\text{H}]^-$ would be observed. An LCMS analysis of a degradation product of bronopol, identified as **2-bromo-2-nitroethanol**, showed a peak at m/z 167.59 in negative mode, which is consistent with the $[\text{M}-\text{H}]^-$ ion.
- Key Fragmentation Pathways: Under EI conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways could include:

- Loss of a bromine radical ($\bullet\text{Br}$) to give a fragment at m/z 90.
- Loss of a nitro group ($\bullet\text{NO}_2$) to give a fragment at m/z 123 and 125 (retaining the bromine isotopic pattern).
- Loss of formaldehyde (CH_2O) from the molecular ion.
- Alpha-cleavage adjacent to the hydroxyl group.

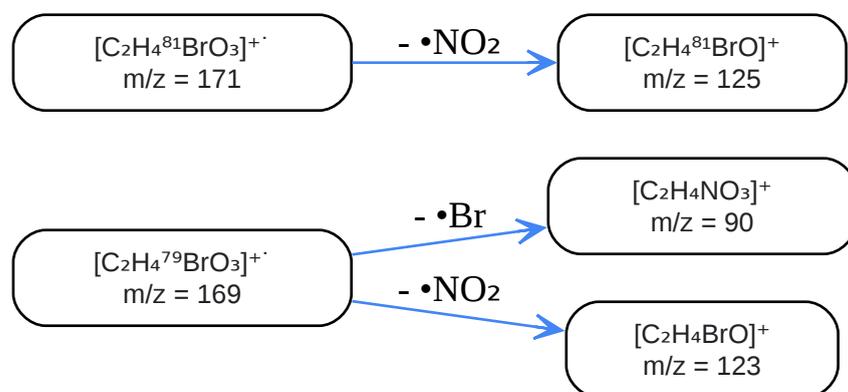
Experimental Protocol for Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing Molecular Structure and Fragmentation

To further aid in the understanding of the structure and behavior of **2-bromo-2-nitroethanol** under mass spectrometric conditions, the following diagrams are provided.

Caption: Molecular structure of **2-bromo-2-nitroethanol**.



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Caption: Predicted major fragmentation pathways for **2-bromo-2-nitroethanol** in EI-MS.

Conclusion

The structural elucidation of **2-bromo-2-nitroethanol** is readily achievable through a combination of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. 1H and ^{13}C NMR define the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. The predicted data and experimental protocols outlined in this guide serve as a comprehensive resource for the successful characterization of this important chemical compound.

References

- ResearchGate. (2015, August 5). Determination of bronopol and its degradation products by HPLC. Retrieved from [\[Link\]](#)
- Cosmetic Ingredient Review. (2023, May 16). Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. Retrieved from [\[Link\]](#)
- RS Publication. (2015, January). International journal of advanced scientific and technical research Issue 5 volume 1. Retrieved from [\[Link\]](#)
- Carl ROTH. **2-Bromo-2-nitroethanol**, 100 mg, CAS No. 5437-60-5 | Research Chemicals. Retrieved from [\[Link\]](#)

- PubChem. **2-Bromo-2-nitroethanol**. Retrieved from [[Link](#)]
- Doc Brown's Chemistry. ¹³C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [[Link](#)]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. cir-safety.org \[cir-safety.org\]](https://www.cir-safety.org)
- [3. 2-Bromo-2-nitroethanol | C₂H₄BrNO₃ | CID 95508 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-2-nitroethanol)
- [4. 2-Bromo-2-nitroethanol, 100 mg, CAS No. 5437-60-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International \[carlroth.com\]](https://www.carlroth.com)
- [5. ¹³C nmr spectrum of 2-bromo-2-methylpropane C₄H₉Br \(CH₃\)₃CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C₁₃ ¹³C nmr carbon-13 doc brown's advanced organic chemistry revision notes \[docbrown.info\]](https://www.docbrown.info)
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